

SU11652: A Potent Anti-Proliferative Agent Outperforming Sunitinib in Lysosomal Disruption

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Compound of Interest

Compound Name: SU11652

Cat. No.: B1681150

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of **SU11652** against its close structural analog and widely used anti-cancer drug, Sunitinib. The data presented herein, supported by experimental protocols and pathway visualizations, demonstrates the potential of **SU11652** as a potent anti-cancer agent, particularly highlighting its enhanced lysosome-targeting activity.

SU11652 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-proliferative effects across a range of cancer cell lines. Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis, including those mediated by vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3). These inhibitions lead to downstream effects on critical cellular processes, ultimately inducing cell cycle arrest and apoptosis.

Comparative Anti-Proliferative Activity of SU11652 and Sunitinib

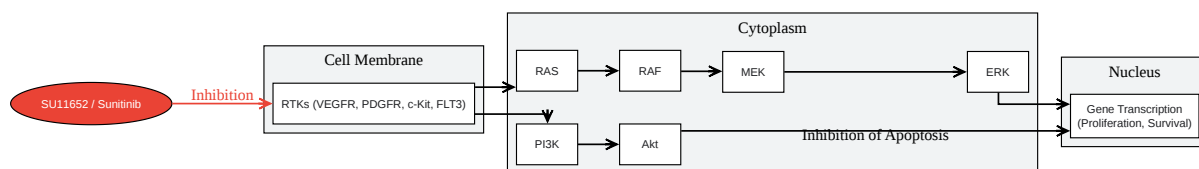
A direct comparison of the cytotoxic effects of **SU11652** and Sunitinib reveals that while both compounds exhibit anti-proliferative activity, **SU11652** demonstrates a significantly stronger effect in several cancer cell lines. This enhanced potency is attributed to its more potent lysosome-targeting activity, leading to lysosomal destabilization and subsequent cell death.^[1]

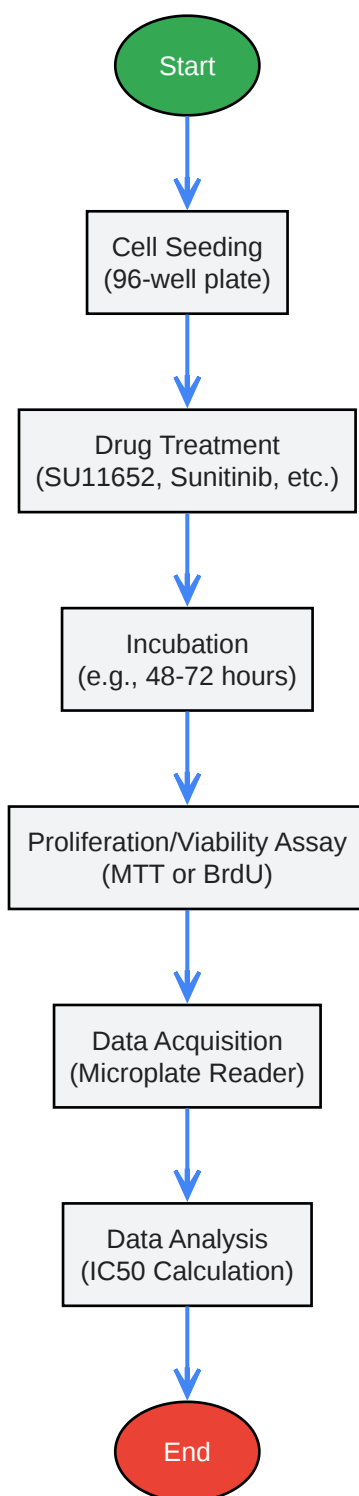
Cell Line	Cancer Type	SU11652 IC50 (μM)	Sunitinib IC50 (μM)
MCF7-Bcl-2	Breast Cancer	~2.5	>10
HeLa	Cervical Cancer	~5	>10
U-2-OS	Osteosarcoma	~5	>10
Du145	Prostate Carcinoma	~5	~10
WEHI-S	Fibrosarcoma	~2.5	>10

Table 1: Comparative IC50 values of **SU11652** and Sunitinib in various cancer cell lines. Data from a study that screened small-molecule kinase inhibitor libraries for compounds that decrease the viability of apoptosis-resistant human MCF7-Bcl-2 breast cancer cells.[\[1\]](#)

Signaling Pathway Inhibition

SU11652 and Sunitinib share a similar mechanism of action by targeting multiple RTKs. The inhibition of these receptors disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.





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References

- 1. Sunitinib and SU11652 inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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